BENGHE Foundational & Exploratory

Check Availability & Pricing

what is locked nucleic acid and how does it
work

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Locked nucleic acid 1

Cat. No.: B8103378

An In-depth Technical Guide to Locked Nucleic Acid (LNA)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues that has become
an indispensable tool in molecular biology, diagnostics, and therapeutic development.[1] Also
referred to as Bridged Nucleic Acid (BNA), LNA features a unique structural modification: a
methylene bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar moiety.[2]
[3] This bridge "locks" the ribose ring into a rigid, C3'-endo (North) conformation, which is the
ideal structure for Watson-Crick base pairing.[1][4]

This conformational lock has profound effects on the properties of oligonucleotides
incorporating LNA monomers. When introduced into a DNA or RNA sequence, LNA significantly
enhances binding affinity, thermal stability, and nuclease resistance, while maintaining standard
base-pairing rules.[4][5] These properties make LNA-modified oligonucleotides superior to
traditional DNA or RNA oligos for a wide range of applications, including antisense therapy,
diagnostics, and gene editing.[1][6]

The Core Principle: Structure and Mechanism of
Action
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The defining feature of an LNA nucleotide is the 2'-O, 4'-C methylene linkage.[1] This covalent
bridge forces the furanose ring into a stable C3'-endo conformation, which is characteristic of
A-form RNA duplexes.[2][7]

How it Works: Natural DNA oligonucleotides are conformationally flexible. Upon hybridization,
they must adopt a more ordered structure, which is entropically unfavorable. LNA monomers,
by being pre-organized in the optimal binding conformation, pay a much lower entropic penalty
upon duplex formation.[8] This results in a more rapid and stable hybridization event.

The key consequences of this locked structure are:

e Unprecedented Thermal Stability: The incorporation of a single LNA monomer into a DNA or
RNA duplex can increase its melting temperature (Tm) by 2—8°C.[4][9] This allows for the
use of shorter probes and primers without sacrificing binding stability.

» Exceptional Binding Affinity: LNA oligonucleotides exhibit a very high affinity for
complementary DNA and RNA targets.[10][11] This high affinity enables potent biological
activity, such as in antisense applications, and allows for "strand invasion™ of double-
stranded DNA under certain conditions.[4][12]

o Superior Specificity and Mismatch Discrimination: The rigid LNA structure enhances the
stability difference between perfectly matched and mismatched base pairs. The difference in
melting temperature (ATm) between a perfect match and a single-base mismatch can be
increased by up to 8°C, enabling superior allele-specific detection.[4]

¢ Enhanced Nuclease Resistance: The methylene bridge provides steric hindrance that
protects the phosphodiester backbone from degradation by endonucleases and
exonucleases, leading to high stability in vitro and in vivo.[4][13]

Quantitative Performance Data

The enhanced properties of LNA can be quantified, providing a clear rationale for its use over
conventional oligonucleotides.

Table 1. Thermal Stability Enhancement This table summarizes the typical increase in melting
temperature (Tm) observed per LNA monomer incorporated into an oligonucleotide duplex.
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Property Value Reference
Tm Increase per LNA

+2t0 +8 °C [41[9][13]
Monomer
Tm Increase (Short DNA

+3to+8 °C [2]

Primers <30 nt)

Table 2: Mismatch Discrimination This table highlights the superior ability of LNA-containing
probes to discriminate between perfectly matched and mismatched targets.

Property Value Reference
Increase in ATm (Perfect

] Upto 8 °C [4]
Match vs. Mismatch)
LNA Purine Mismatch More effective than LNA 4]
Discrimination pyrimidines

Table 3: Nuclease Stability Comparison This table provides a qualitative comparison of the
stability of different oligonucleotide types in the presence of nucleases.

Relative Nuclease

Oligonucleotide Type Resistance Reference
Unmodified DNA/RNA Low [41[13]
Phosphorothioate (PS) DNA Moderate [15]
LNA-modified Oligonucleotides  High [41[13][16]

LNA/DNA Gapmers (with PS

Very High 13][15
backbone) Y 3]

Mechanisms of Action in Gene Silencing

LNA oligonucleotides are potent tools for silencing gene expression, primarily through two
distinct mechanisms determined by their design.
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RNase H-Mediated Degradation

This is the most common mechanism for LNA-based antisense drugs. It utilizes a "gapmer”
design, which consists of a central block of 5-10 DNA bases flanked by LNA-modified "wings".

[°]

The LNA wings provide high binding affinity and nuclease resistance.

o The LNA-DNA/mMRNA heteroduplex recruits the cellular enzyme Ribonuclease H (RNase H).
[17]

» RNase H specifically recognizes and cleaves the RNA strand of the RNA/DNA hybrid within
the central DNA "gap".[9]

e The target mRNA is degraded, leading to translational arrest. The LNA gapmer remains
intact and can bind to and trigger the degradation of additional mMRNA targets.[17]
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Figure 1: RNase H-dependent antisense mechanism.

Steric Hindrance (Non-RNase H Mechanism)

This mechanism uses LNA "mixmers," where LNA and DNA (or other modified) bases are
interspersed throughout the oligonucleotide.[9] These designs do not activate RNase H.
Instead, they silence gene expression by physically blocking cellular machinery.
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» Translation Arrest: By binding with high affinity to the 5' UTR or the start codon region of an
MRNA, the LNA oligonucleotide can prevent ribosome assembly and initiation of translation.

[9]

o Splice Modulation: When targeted to splice sites (intron-exon junctions) within a pre-mRNA,
LNA oligonucleotides can block the spliceosome, leading to exon skipping or intron retention.
This can be used to correct splicing defects or to produce a non-functional protein.[6]

Key Applications and Experimental Protocols

The unique properties of LNA make it suitable for a wide array of demanding applications.

Application: Antisense Inhibition of Gene Expression

LNA gapmers are widely used to study gene function by knocking down specific mRNA targets
in cell culture.

Experimental Protocol: In Vitro Antisense Knockdown using LNA Gapmers
e Design and Synthesis:

o Design a 16-20 mer LNA gapmer complementary to the target mRNA. A common design is
a 3-10-3 (LNA-DNA-LNA) structure with a phosphorothioate (PS) backbone to further
increase nuclease resistance.[18]

o Synthesize the LNA oligonucleotide with high-purity purification (e.g., HPLC).
e Cell Culture:

o Plate cells (e.g., HeLa) in antibiotic-free medium to achieve 60-70% confluency on the day
of transfection.

e Transfection:
o Prepare two tubes:

» Tube A: Dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free
medium.
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» Tube B: Dilute the LNA gapmer in serum-free medium to a final concentration of 5-50
nM.

o Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at
room temperature to allow complex formation.

o Add the transfection complexes dropwise to the cells.

e |ncubation:
o Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
o Analysis of Knockdown Efficiency:

o RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or
column-based kits).

o cDNA Synthesis: Perform reverse transcription on 1 pg of total RNA to synthesize cDNA.

o Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a
housekeeping gene (e.g., GAPDH) for normalization.[19] Calculate the relative gene
expression using the 2-AACT method to determine knockdown efficiency.
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Figure 2: Experimental workflow for in vitro antisense knockdown.
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Application: Enhanced PCR Specificity and SNP
Genotyping

The ability of LNA to increase Tm and improve mismatch discrimination makes it ideal for
challenging PCR applications, such as detecting single nucleotide polymorphisms (SNPs).[20]

Experimental Protocol: Allele-Specific PCR with LNA Primers
e Primer Design:

o Design two forward primers, each specific to one allele (e.g., one for the wild-type allele
and one for the SNP).

o To confer specificity, place an LNA base at the 3'-end of each primer corresponding to the
SNP position.[21][22] This ensures that the primer will only efficiently extend when
perfectly matched to its target allele.

o Design a common reverse primer.
e Reaction Setup:

o Set up two separate PCR reactions for each sample, one with the wild-type-specific LNA
primer and one with the SNP-specific LNA primer.

o Each reaction should contain the sample DNA, the respective allele-specific forward LNA
primer, the common reverse primer, a hot-start Taq DNA polymerase, and a real-time PCR
master mix (e.g., with SYBR Green).[23]

e Thermal Cycling:

o Use a standard real-time PCR thermal cycling protocol. The high binding affinity of the
LNA primers often allows for higher annealing temperatures, which further increases
specificity.

o Example: 95°C for 10 min, followed by 40 cycles of (95°C for 15s, 62-66°C for 60s).

» Data Analysis:
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o Analyze the amplification plots (fluorescence vs. cycle number).

o A sample is homozygous for the wild-type allele if amplification occurs only in the reaction
with the wild-type primer.

o A sample is homozygous for the SNP if amplification occurs only in the reaction with the
SNP primer.

o A sample is heterozygous if amplification occurs in both reactions.
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Figure 3: Logical basis of LNA-based allele-specific PCR.

Synthesis and Chemical Properties

LNA oligonucleotides are produced via automated solid-phase synthesis using standard
phosphoramidite chemistry, which is the same method used for DNA and RNA synthesis.[24]
LNA phosphoramidite monomers are commercially available and can be incorporated at any
desired position within an oligonucleotide sequence.[1] This compatibility allows for the
straightforward production of LNA/DNA and LNA/RNA chimeras.[24] The physical properties,
such as water solubility, are very similar to those of natural nucleic acids, allowing for easy
integration into existing experimental protocols.[4]

Conclusion
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Locked Nucleic Acid represents a significant advancement in nucleic acid chemistry. By locking
the ribose moiety into an optimal binding conformation, LNA confers unprecedented levels of
binding affinity, specificity, and nuclease resistance to oligonucleotides. These enhanced
properties have established LNA as a powerful tool for researchers, scientists, and drug
developers, enabling potent antisense therapeutics, highly specific diagnostic assays, and a
deeper understanding of gene function. As the field of nucleic acid-based medicine continues
to expand, the unigue advantages of LNA ensure its role in driving future innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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